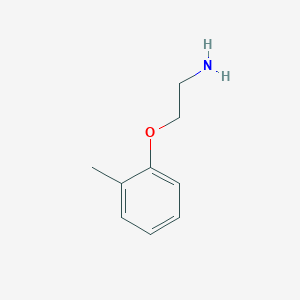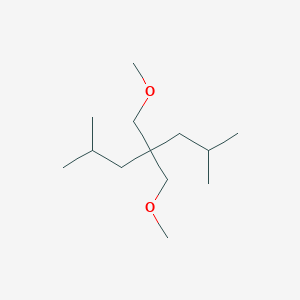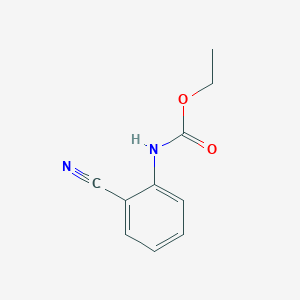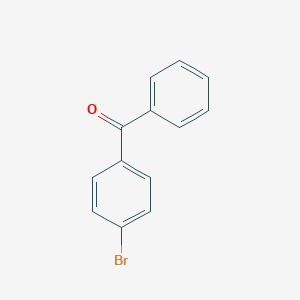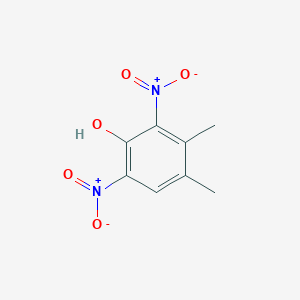
3,4-Dimethyl-2,6-dinitrophenol
概要
説明
3,4-Dimethyl-2,6-dinitrophenol is an organic compound with the molecular formula C8H8N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2,6-dinitrophenol can be synthesized through the nitration of o-xylene. The process involves the following steps :
Nitration: o-Xylene is treated with fuming nitric acid and concentrated sulfuric acid. This reaction introduces nitro groups into the aromatic ring.
Isolation: The reaction mixture is then treated with ice water and dilute sodium hydroxide solution to neutralize the acids and precipitate the product.
Purification: The aqueous phase is collected and acidified with hydrochloric acid to obtain a dark precipitate. This precipitate is recrystallized from methylene chloride solution at room temperature to yield yellow crystals suitable for single-crystal X-ray diffraction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the nitration process and minimize by-products.
化学反応の分析
Types of Reactions
3,4-Dimethyl-2,6-dinitrophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation can yield products such as carboxylic acids and quinones.
Reduction: Reduction typically produces amines.
Substitution: Substitution reactions can result in a variety of substituted phenols and nitro compounds.
科学的研究の応用
3,4-Dimethyl-2,6-dinitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, perfumes, and agrochemicals.
Biology: The compound’s properties are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine currently.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3,4-Dimethyl-2,6-dinitrophenol involves its interaction with cellular components. The nitro groups can participate in redox reactions, affecting cellular oxidative processes. The compound may also interact with enzymes and proteins, altering their function and activity. Detailed studies on its molecular targets and pathways are still ongoing .
類似化合物との比較
Similar Compounds
- 2,4-Dinitrophenol
- 2,6-Dinitrophenol
- 3,5-Dinitrophenol
- 2,4-Dimethylphenol
Uniqueness
3,4-Dimethyl-2,6-dinitrophenol is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical and physical properties. This positioning affects its reactivity and interactions with other molecules, making it valuable for specific applications in chemical synthesis and research .
特性
IUPAC Name |
3,4-dimethyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)8(11)7(5(4)2)10(14)15/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUVFKGQPJIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325117 | |
| Record name | 3,4-dimethyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4097-61-4 | |
| Record name | NSC408698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
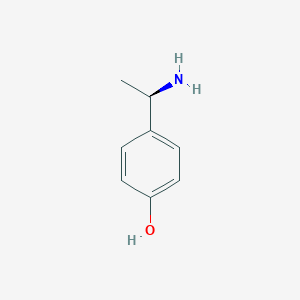
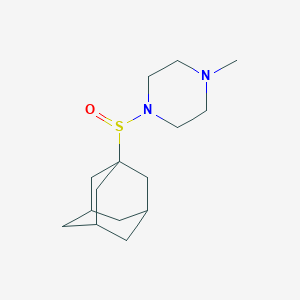
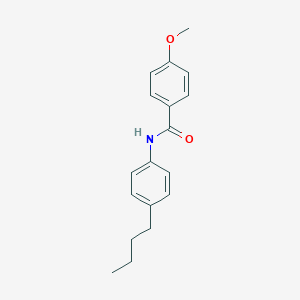
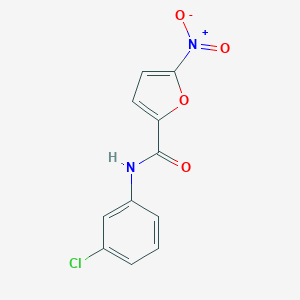
![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
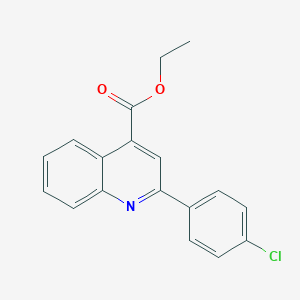
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

